

Comparative Analysis of PF-00356231 Hydrochloride Cross-reactivity with Metalloproteinases

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Compound of Interest

Compound Name: PF-00356231 hydrochloride

Cat. No.: B15579320

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cross-reactivity of **PF-00356231 hydrochloride**, a non-peptidic, non-zinc chelating inhibitor, against a panel of metalloproteinases (MMPs). The data presented here is intended to assist researchers in evaluating the selectivity profile of this compound and to provide a framework for its application in experimental settings.

Inhibitory Activity of PF-00356231 Hydrochloride against Various Metalloproteinases

PF-00356231 hydrochloride has been evaluated for its inhibitory potency against several members of the matrix metalloproteinase family. The half-maximal inhibitory concentration (IC₅₀) values, a measure of the inhibitor's potency, are summarized in the table below. Lower IC₅₀ values indicate higher potency.

Metalloproteinase	IC50 (μM)
MMP-12	1.4[1][2][3]
MMP-13	0.00065[1][2][3]
MMP-8	1.7[1][2][3]
MMP-9	0.98[1][2][3]
MMP-3	0.39[1][2][3]

It is noteworthy that the inhibitory activity of **PF-00356231 hydrochloride** against MMP-12 and MMP-13 can be significantly enhanced in the presence of acetohydroxamate (AH). In the presence of AH, the IC50 value for MMP-12 decreases to 0.014 μM and for MMP-13 to 0.27 μM[1][2].

Experimental Protocols

The following is a representative protocol for determining the IC50 values of an MMP inhibitor, such as **PF-00356231 hydrochloride**. This protocol is based on a fluorometric assay that measures the cleavage of a specific MMP substrate.

Materials:

- Recombinant human MMP enzyme (e.g., MMP-12, MMP-13, MMP-8, MMP-9, MMP-3)
- **PF-00356231 hydrochloride**
- Fluorogenic MMP substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH₂)
- Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl₂, 0.05% (v/v) Brij-35)
- Dimethyl sulfoxide (DMSO)
- 96-well black microplate
- Fluorometric microplate reader

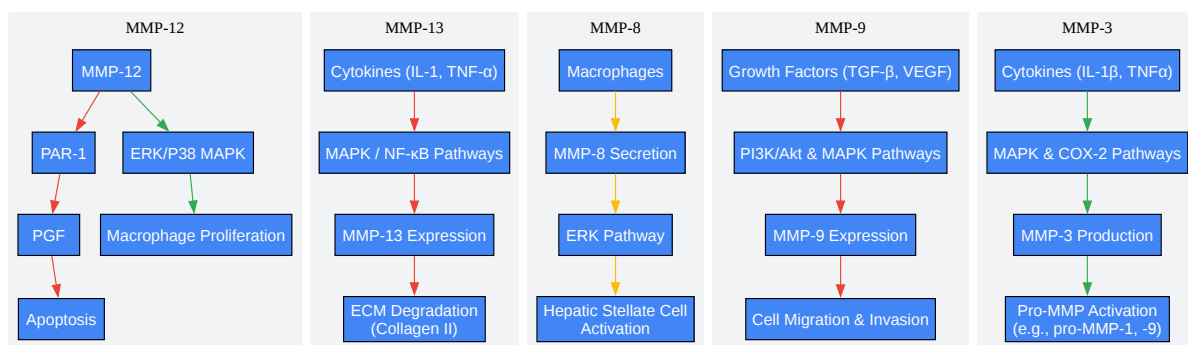
Procedure:

- Reagent Preparation:
 - Prepare a stock solution of **PF-00356231 hydrochloride** in DMSO.
 - Prepare serial dilutions of the inhibitor in Assay Buffer to achieve a range of final concentrations.
 - Dilute the recombinant MMP enzyme to a working concentration in cold Assay Buffer.
 - Dilute the fluorogenic substrate to a working concentration in Assay Buffer.
- Assay Protocol:
 - Add a small volume of the diluted inhibitor solutions to the wells of the 96-well plate.
 - For the positive control (100% enzyme activity), add Assay Buffer with the same final concentration of DMSO as the inhibitor wells.
 - For the negative control (background fluorescence), add only Assay Buffer.
 - Add the diluted MMP enzyme solution to all wells except the negative control wells.
 - Incubate the plate at 37°C for a pre-determined time (e.g., 30 minutes) to allow the inhibitor to interact with the enzyme.
 - Initiate the enzymatic reaction by adding the diluted fluorogenic substrate solution to all wells.
 - Immediately measure the fluorescence intensity in a kinetic mode at 37°C for 30-60 minutes using a microplate reader with appropriate excitation and emission wavelengths (e.g., Ex/Em = 325/393 nm).
- Data Analysis:
 - Calculate the initial reaction velocity (V_0) for each inhibitor concentration from the linear portion of the fluorescence versus time plot.

- Subtract the background fluorescence from all readings.
- Calculate the percentage of inhibition for each inhibitor concentration relative to the positive control.
- Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
- Determine the IC₅₀ value by fitting the data to a sigmoidal dose-response curve using appropriate software.

Signaling Pathways and Experimental Workflow Diagrams

The following diagrams illustrate the general signaling pathways in which the targeted metalloproteinases are involved and a typical experimental workflow for an MMP inhibition assay.



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